REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[SH:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([OH:13])=[O:12].[N+:17]([C:20]1[CH:25]=[CH:24][C:23](F)=[CH:22][CH:21]=1)([O-:19])=[O:18].C(=O)(O)[O-].[Na+]>CC(C)=O>[N+:17]([C:20]1[CH:25]=[CH:24][C:23]([S:7][C:8]2[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=2)[C:11]([OH:13])=[O:12])=[CH:22][CH:21]=1)([O-:19])=[O:18] |f:0.1.2,5.6|
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Name
|
|
Quantity
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18 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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SC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)F
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Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
|
Details
|
washed with ethyl acetate
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Type
|
EXTRACTION
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Details
|
extracted into ethyl acetate (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried with anhydrous sodium sulphate
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)SC=1C=C(C(=O)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |